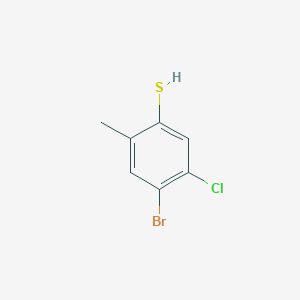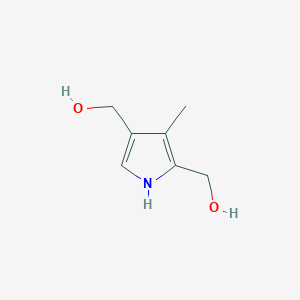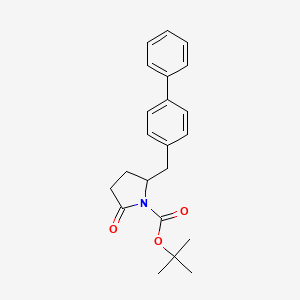
2-Biphenyl-4-ylmethyl-5-oxopyrrolidine-1-carboxylic acid t-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Biphenyl-4-ylmethyl-5-oxopyrrolidine-1-carboxylic acid t-butyl ester is a complex organic compound that features a biphenyl group attached to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Biphenyl-4-ylmethyl-5-oxopyrrolidine-1-carboxylic acid t-butyl ester typically involves esterification reactions. One common method is the Steglich esterification, which is performed under mild conditions using carbodiimide coupling reagents and solvents like dichloromethane (DCM) or dimethylformamide (DMF) . The reaction conditions are optimized to ensure high yield and purity of the ester product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to enhance efficiency and scalability. The choice of reagents and solvents is crucial to ensure sustainability and minimize environmental impact.
化学反応の分析
Types of Reactions
2-Biphenyl-4-ylmethyl-5-oxopyrrolidine-1-carboxylic acid t-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
2-Biphenyl-4-ylmethyl-5-oxopyrrolidine-1-carboxylic acid t-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It may be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Biphenyl-4-ylmethyl-5-oxopyrrolidine-1-carboxylic acid t-butyl ester exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired chemical transformations or biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Biphenyl-4-ylmethyl-5-oxopyrrolidine-1-carboxylic acid methyl ester
- 2-Biphenyl-4-ylmethyl-5-oxopyrrolidine-1-carboxylic acid ethyl ester
Uniqueness
2-Biphenyl-4-ylmethyl-5-oxopyrrolidine-1-carboxylic acid t-butyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specific synthetic and research applications.
特性
分子式 |
C22H25NO3 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
tert-butyl 2-oxo-5-[(4-phenylphenyl)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H25NO3/c1-22(2,3)26-21(25)23-19(13-14-20(23)24)15-16-9-11-18(12-10-16)17-7-5-4-6-8-17/h4-12,19H,13-15H2,1-3H3 |
InChIキー |
RCQHQKNHFVXQJN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


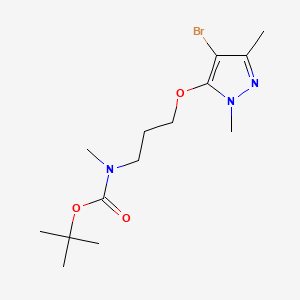
![3-[3-Methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-1-yl]piperidine-2,6-dione](/img/structure/B13924201.png)
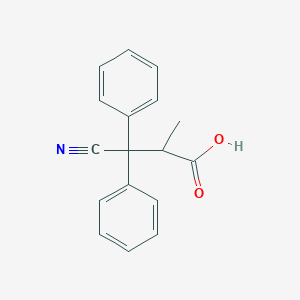


![Ethyl 6-bromo-1,4-dihydro-4-oxopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13924224.png)

![1-Oxa-6-azaspiro[4.4]nonane](/img/structure/B13924245.png)


